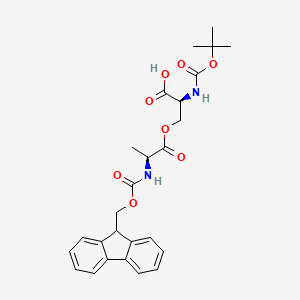

Boc-Ser(Fmoc-Ala)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O8/c1-15(23(31)34-14-21(22(29)30)28-25(33)36-26(2,3)4)27-24(32)35-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,27,32)(H,28,33)(H,29,30)/t15-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJCOUIAJPRCEQ-BTYIYWSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-Ser(Fmoc-Ala)-OH: A Powerful Tool in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of peptide synthesis, particularly in the realm of Solid-Phase Peptide Synthesis (SPPS), chemists are often confronted with "difficult sequences." These are peptide chains prone to aggregation and the formation of secondary structures, which can severely hinder the efficiency of peptide elongation and purification. This technical guide delves into the core of a powerful solution to this challenge: Boc-Ser(Fmoc-Ala)-OH . We will explore its unique chemical architecture, the strategic rationale behind its design, and its practical application in the synthesis of complex peptides. This document will serve as a comprehensive resource, providing not only the theoretical underpinnings but also actionable protocols for the synthesis, characterization, and utilization of this invaluable dipeptide derivative.

Introduction: The Challenge of "Difficult Sequences" in Peptide Synthesis

The synthesis of long or hydrophobic peptides is often plagued by the formation of inter- or intra-molecular hydrogen bonds, leading to the aggregation of peptide chains on the solid support.[1] This phenomenon, a consequence of the peptide adopting stable secondary structures like β-sheets, can lead to incomplete coupling reactions, difficult deprotection steps, and ultimately, low yields of the desired product.[1] To circumvent these issues, chemists have developed a variety of strategies, including the use of specialized solvents, elevated temperatures, and modified amino acid derivatives designed to disrupt these problematic secondary structures. Among the most effective of these derivatives are isoacyl dipeptides, a class to which this compound belongs.

Unveiling this compound: Structure and Physicochemical Properties

This compound is a dipeptide derivative where an Alanine (Ala) residue is ester-linked to the side-chain hydroxyl group of a Serine (Ser) residue. The N-terminus of the Serine is protected by a tert-butyloxycarbonyl (Boc) group, while the N-terminus of the Alanine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

| Property | Value | Reference |

| Chemical Name | N-(tert-Butoxycarbonyl)-O-(N-(9-fluorenylmethoxycarbonyl)-L-alanyl)-L-serine | |

| CAS Number | 944283-07-2 | [2][3] |

| Molecular Formula | C₂₆H₃₀N₂O₈ | [2][3] |

| Molecular Weight | 498.53 g/mol | [2][3] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Storage Conditions | Store at ≤ -10 °C | [2] |

This unique arrangement of protecting groups is central to its utility in Fmoc-based SPPS. The acid-labile Boc group on the serine's N-terminus remains intact throughout the synthesis cycles, while the base-labile Fmoc group on the alanine can be selectively removed to allow for peptide chain elongation.[4]

Diagram of this compound Structure

Caption: Chemical structure of this compound.

The "Isoacyl" Advantage: Mechanism of Action

The key to the effectiveness of this compound lies in its "isoacyl" or depsipeptide structure. The ester linkage between the alanine and the serine side chain disrupts the planarity of the peptide backbone. This "kink" prevents the formation of the regular hydrogen bonding patterns that lead to the aggregation of peptide chains.

Diagram of Aggregation Disruption

Caption: Disruption of peptide aggregation using an isoacyl dipeptide.

This disruption of secondary structure leads to several significant advantages during SPPS:

-

Enhanced Solubility: The growing peptide chain remains more solvated and accessible to reagents.

-

Improved Coupling Efficiency: The N-terminus of the growing peptide is more available for the next coupling reaction, leading to higher yields and purer products.

-

Reduced Racemization: By facilitating faster and more efficient coupling, the risk of side reactions such as racemization can be minimized.

Synthesis and Purification of this compound

While commercially available, understanding the synthesis of this compound provides valuable insight into its chemistry. The synthesis is a multi-step process that requires careful control of protecting group chemistry.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Step 1: Protection of Serine

-

Dissolve L-serine in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base, such as sodium bicarbonate, to adjust the pH.

-

Slowly add di-tert-butyl dicarbonate (Boc)₂O while maintaining the pH.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture to isolate Boc-Ser-OH.

Step 2: Esterification of Boc-Ser-OH with Fmoc-Ala-OH This step involves the formation of the depsipeptide bond.

-

Dissolve Boc-Ser-OH and Fmoc-Ala-OH in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst like 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature until completion.

-

Filter to remove the urea byproduct (if DCC or EDC is used).

-

Purify the crude product using column chromatography on silica gel to obtain pure this compound.

Diagram of Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Characterization of this compound

Ensuring the purity and structural integrity of this compound is paramount for its successful application in peptide synthesis. The following analytical techniques are routinely employed for its characterization.

5.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized dipeptide derivative. A typical reversed-phase HPLC method would involve a C18 column with a gradient elution system of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA). The purity is determined by the area percentage of the main peak in the chromatogram.[2]

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the Boc group (a singlet around 1.4 ppm), the Fmoc group (aromatic protons between 7.3 and 7.8 ppm), and the amino acid residues. The chemical shifts and coupling constants of the α and β protons of both serine and alanine will confirm the ester linkage and the integrity of the amino acid backbones.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the Boc, Fmoc, and carboxylic acid groups, as well as the carbons of the aromatic Fmoc moiety and the aliphatic side chains of serine and alanine.

5.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound, providing further evidence of its correct synthesis.

Application in Solid-Phase Peptide Synthesis (SPPS)

The true power of this compound is realized during its incorporation into a growing peptide chain on a solid support.

Experimental Protocol: Coupling of this compound in Fmoc-SPPS

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide or Wang resin) that has the N-terminal Fmoc group of the first amino acid removed.

-

Activation: Dissolve this compound and a coupling agent (e.g., HATU, HBTU) in DMF. Add a base such as diisopropylethylamine (DIPEA) to activate the carboxylic acid.

-

Coupling: Add the activated this compound solution to the deprotected resin. Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours) at room temperature.

-

Washing: Thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the completion of the coupling reaction.[4]

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the newly added alanine residue.

-

Chain Elongation: The peptide chain is now ready for the coupling of the next Fmoc-protected amino acid.

The O-to-N Acyl Shift: Re-establishing the Native Peptide Bond

A critical step after the completion of the peptide synthesis is the conversion of the depsipeptide (ester) bond back to a native peptide (amide) bond. This is achieved through an intramolecular O-to-N acyl migration.[5]

Mechanism of the O-to-N Acyl Shift

This rearrangement is typically facilitated during the final cleavage of the peptide from the resin and deprotection of the side chains, which is often carried out in a strongly acidic cocktail (e.g., TFA-based). However, the acyl shift itself is favored under neutral to slightly basic conditions. In practice, after the acidic cleavage and precipitation of the crude peptide, it is often dissolved in a buffer at a pH of around 7.5 to promote the complete O-to-N acyl migration.[6]

Diagram of O-to-N Acyl Shift

Caption: The O-to-N acyl shift converts the depsipeptide to the native peptide.

The rate of this migration is dependent on the pH and the specific amino acid residues involved. The successful completion of this step is crucial to obtaining the desired native peptide sequence.

Conclusion and Future Perspectives

This compound represents a sophisticated and highly effective tool for the modern peptide chemist. Its ability to act as a "handle" to disrupt aggregation during SPPS makes it invaluable for the synthesis of challenging peptide sequences that are otherwise difficult or impossible to prepare using standard methods. The strategic use of orthogonal protecting groups and the elegant O-to-N acyl shift mechanism underscore the ingenuity of this approach.

As the demand for synthetic peptides in drug discovery, materials science, and biotechnology continues to grow, so too will the need for innovative solutions to overcome the inherent challenges of their synthesis. Building blocks like this compound will undoubtedly play a pivotal role in enabling the creation of increasingly complex and therapeutically relevant peptides. Future research in this area may focus on the development of new isoacyl dipeptides with enhanced properties, as well as a deeper understanding of the factors that govern the efficiency of the O-to-N acyl shift.

References

- Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The road to the synthesis of “difficult peptides”. Chemical Society Reviews, 45(10), 2631-2657.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

Aapptec. (n.d.). This compound [944283-07-2]. Retrieved from [Link]

-

PubChem. (n.d.). N-(tert-Butoxycarbonyl)-O-((N-((9H-fluoren-9-yl)methoxy)carbonyl)-L-alanyl)-L-serine. Retrieved from [Link]

- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Sohma, Y., & Kiso, Y. (2004). O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. Biopolymers, 76(4), 344-356.

- Bofill, J. M., & Albericio, F. (2004). O-Acyl isopeptide method for the synthesis of difficult sequence-containing peptides.

- Johnson, E. C., & Kent, S. B. (2008). Insights into the mechanism of the O to N acyl shift reaction. Journal of the American Chemical Society, 130(49), 16738-16745.

- White, P., & Collins, J. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. OUP Oxford.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Sohma, Y., Sasaki, M., Hayashi, Y., Kimura, T., & Kiso, Y. (2004). A new strategy for the synthesis of “difficult sequence-containing peptides”: O-acyl isopeptide method.

-

Aapptec. (2019). Isoacyl Dipeptides. Retrieved from [Link]

- Botti, P., Villain, M., Manganiello, S., & Gaertner, H. (2004). Native chemical ligation through in situ O to S acyl shift. Organic letters, 6(24), 4479-4482.

Sources

- 1. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 2. DSpace [research-repository.griffith.edu.au]

- 3. chemimpex.com [chemimpex.com]

- 4. chempep.com [chempep.com]

- 5. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Boc-Ser(Fmoc-Ala)-OH: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides an in-depth analysis of Boc-Ser(Fmoc-Ala)-OH, a specialized dipeptide derivative crucial for advanced Solid-Phase Peptide Synthesis (SPPS). With a molecular weight of 498.53 g/mol , this reagent is engineered to overcome common challenges in peptide synthesis, such as aggregation and difficult coupling reactions, particularly in sequences prone to forming strong secondary structures.[][2][3] This document details the physicochemical properties, the underlying mechanism of its utility through orthogonal protection, provides validated experimental protocols for its application, and discusses its role in modern drug discovery and scientific research.

Introduction: Overcoming Aggregation in Peptide Synthesis

The synthesis of long or hydrophobic peptides via SPPS is often hampered by the formation of intra- and intermolecular hydrogen bonds within the growing peptide chain. This aggregation leads to incomplete reactions, low yields, and difficult purification. To mitigate these issues, specialized building blocks have been developed. This compound is a prime example of an "isoacyl dipeptide" or a pseudoproline precursor, designed to temporarily disrupt these problematic secondary structures.[2][4] By introducing a "kink" into the peptide backbone, it enhances the solvation of the peptide-resin complex, ensuring efficient subsequent coupling and deprotection steps. Its utility lies in the strategic deployment of two distinct, orthogonally stable protecting groups: the acid-labile Boc group and the base-labile Fmoc group.[2]

Physicochemical and Structural Characteristics

The efficacy of this compound as a synthetic building block is grounded in its specific chemical properties. A thorough understanding of these characteristics is essential for its proper handling, storage, and application.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 498.53 g/mol | [][2][3] |

| Molecular Formula | C₂₆H₃₀N₂O₈ | [][2][4] |

| CAS Number | 944283-07-2 | [][2][4] |

| IUPAC Name | (2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [] |

| Appearance | White to off-white powder | [][2] |

| Purity | Typically ≥98% (as determined by HPLC) | [2] |

| Storage Conditions | Store at -20°C for long-term stability | [][2] |

The structure features a Boc-protected serine residue where the side-chain hydroxyl group is acylated with an Fmoc-protected alanine. This arrangement is the key to its function in SPPS.

The Principle of Orthogonal Protection

The primary advantage of this compound lies in its orthogonal protecting group strategy. The N-terminus of the serine is protected by a tert-butyloxycarbonyl (Boc) group, which is stable to bases but readily cleaved by mild acids (e.g., trifluoroacetic acid, TFA). Conversely, the N-terminus of the alanine is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is stable to acid but cleaved by bases (e.g., piperidine).[2] This dual protection allows for the selective deprotection and extension of the peptide chain from the alanine residue while the serine's N-terminus remains protected.

Caption: Orthogonal deprotection of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is employed as a single building block during an Fmoc-based SPPS campaign. Its incorporation is a strategic choice to navigate a known or anticipated "difficult" sequence.

Detailed Experimental Protocol: Dipeptide Coupling

This protocol assumes a standard Fmoc-SPPS workflow on a solid support (e.g., Rink Amide resin).

-

Resin Preparation: Swell the resin in a suitable solvent (e.g., N,N-Dimethylformamide, DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10-15 minutes to ensure complete removal of the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5-7 times).

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

-

Add a coupling agent, such as HBTU (0.95 eq. relative to the amino acid), and a base, such as N,N-Diisopropylethylamine (DIPEA) (2 eq. relative to the coupling agent).

-

Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.

-

Causality Note: Pre-activation ensures the formation of the reactive ester intermediate, which is necessary for an efficient acylation reaction with the deprotected N-terminus on the resin.

-

-

Coupling Reaction:

-

Add the activated dipeptide solution to the washed, deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Self-Validation: Monitor the reaction completion using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling may be extended or repeated.

-

-

Washing: After successful coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Post-Coupling Workflow and Chain Elongation

Following the successful coupling of the dipeptide, the synthesis proceeds by removing the Fmoc group from the newly incorporated alanine residue, exposing its N-terminus for the next coupling step.

-

Selective Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in step 2 of the coupling protocol. The acid-stable Boc group on the serine remains intact.

-

Next Amino Acid Coupling: Proceed with the standard coupling protocol for the next Fmoc-protected amino acid in the sequence.

Caption: SPPS workflow incorporating this compound.

Quality Control and Final Cleavage

Upon completion of the peptide sequence, the final product must be cleaved from the resin and all protecting groups (including the Boc group on the serine and any side-chain protecting groups) must be removed.

-

Cleavage: A standard cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%), water (2.5%), and a scavenger like triisopropylsilane (TIS, 2.5%), is used. This strong acidic condition cleaves the Boc group and other acid-labile side-chain protectors.

-

Analysis: The crude peptide is precipitated, lyophilized, and then analyzed for purity and identity.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the crude peptide.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the final peptide, verifying the successful synthesis.

-

Applications in Research and Drug Development

The ability to reliably synthesize complex peptides makes this compound a valuable tool in several areas of advanced research.

-

Therapeutic Peptides: Many modern therapeutics are peptide-based. This dipeptide is instrumental in the synthesis of drug candidates that have challenging sequences.[2]

-

Neuroscience Research: It is used in the synthesis of neuropeptides, which are critical for understanding brain function and developing treatments for neurological disorders.[2]

-

Protein-Protein Interactions: Synthesizing specific peptide fragments is key to studying and modulating protein interactions, a foundational element of drug discovery.[2]

Conclusion

This compound is more than a simple dipeptide; it is a sophisticated chemical tool engineered to solve a fundamental problem in peptide chemistry. Its well-defined molecular weight of 498.53 g/mol and unique orthogonal protection scheme provide researchers and drug developers with a reliable method to improve the efficiency and success rate of synthesizing difficult peptide sequences.[][2][3] The protocols and principles outlined in this guide demonstrate its integral role in advancing the frontiers of peptide-based science and medicine.

References

-

Title: Boc-Ser(Ala-Fmoc)-OH - (CAS 944283-07-2) Source: Peptides URL: [Link]

-

Title: this compound [944283-07-2] Source: Aapptec Peptides URL: [Link]

-

Title: Fmoc-Ser(allyl)-oh | C21H21NO5 | CID 58427253 Source: PubChem - NIH URL: [Link]

-

Title: Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS Source: AWS URL: [Link]

-

Title: Boc-Ser[Fmoc-Asn(Trt)]-OH [944283-17-4] Source: Aapptec URL: [Link]

-

Title: Fmoc-His(Boc)-OH | C26H27N3O6 | CID 11123631 Source: PubChem - NIH URL: [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of Boc-Ser(Fmoc-Ala)-OH

Abstract

This technical guide provides a comprehensive overview of the critical stability considerations and optimal storage conditions for the protected dipeptide, Boc-Ser(Fmoc-Ala)-OH. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with field-proven best practices to ensure the integrity and reliability of this versatile building block in peptide synthesis and related applications. We will explore the inherent chemical liabilities of the molecule, delineate potential degradation pathways, and provide detailed, actionable protocols for storage, handling, and stability assessment. The causality behind each recommendation is explained to empower users with the knowledge to maintain the quality and performance of this compound in their research and development endeavors.

Introduction: The Pivotal Role of this compound in Synthetic Chemistry

This compound is a strategically protected dipeptide fragment that serves as a valuable building block in the synthesis of complex peptides and peptidomimetics.[1] Its unique architecture, featuring an acid-labile Boc group on the N-terminal serine and a base-labile Fmoc group protecting the side-chain of alanine (linked via an ester bond to the serine side-chain), allows for orthogonal deprotection strategies, which are fundamental to modern solid-phase peptide synthesis (SPPS).[1] The purity and stability of this reagent are paramount, as any degradation can introduce impurities that are difficult to remove in subsequent synthetic steps, ultimately impacting the yield and purity of the final product. This guide will provide the necessary framework for understanding and controlling the stability of this important synthetic intermediate.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₀N₂O₈ | Chem-Impex |

| Molecular Weight | 498.53 g/mol | Chem-Impex |

| Appearance | White to off-white powder | Chem-Impex |

| Purity (typical) | ≥ 98% (HPLC) | Chem-Impex |

| CAS Number | 944283-07-2 | Chem-Impex |

Core Stability Considerations and Degradation Pathways

The chemical structure of this compound contains several functionalities that are susceptible to degradation under suboptimal conditions. Understanding these potential degradation pathways is the first step toward mitigating them.

The Lability of the Serine-Alanine Ester Linkage

The ester bond between the serine side-chain and the alanine carboxyl group is a primary site of potential degradation. Ester hydrolysis is a common degradation pathway for many pharmaceutical compounds and is highly dependent on pH and the presence of moisture.[2]

Diketopiperazine (DKP) Formation

Diketopiperazine formation is a well-documented intramolecular side reaction in dipeptides, leading to the formation of a stable six-membered ring and cleavage of the peptide from its support during SPPS, or degradation of the free dipeptide.[6]

-

Mechanism of DKP Formation: In the case of a dipeptide ester, the free N-terminal amine of serine can nucleophilically attack the ester carbonyl of the alanine, leading to the formation of a cyclic dipeptide and the release of the serine side-chain hydroxyl. This reaction is often catalyzed by bases. While more commonly discussed in the context of solid-phase peptide synthesis, the potential for this intramolecular cyclization exists for the free dipeptide derivative, especially if the Boc protecting group is prematurely cleaved.

Caption: Potential degradation pathways for this compound.

Stability of Protecting Groups

The Boc and Fmoc protecting groups are designed to be selectively removed under specific conditions. Exposure to these conditions during storage or handling will lead to degradation.

-

Boc Group: The tert-butyloxycarbonyl (Boc) group is labile to strong acids such as trifluoroacetic acid (TFA).[7] Exposure to acidic environments should be avoided during storage.

-

Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is stable to acidic conditions but is readily cleaved by bases, typically piperidine in DMF during SPPS.[7] Exposure to basic conditions during storage will result in the loss of the Fmoc group.

Solid-State Stability

Lyophilized peptides and their derivatives are generally more stable than their solution counterparts.[8][9] However, solid-state degradation can still occur, influenced by factors such as temperature, residual moisture, and the physical state (amorphous vs. crystalline) of the powder.[8] For lyophilized peptides, it is crucial to store them at low temperatures and in a desiccated environment to minimize degradation.[10][11][12]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential for preserving the quality of this compound.

Long-Term Storage of Lyophilized Powder

-

Temperature: The recommended storage temperature for this compound is ≤ -10 °C .[1] For long-term storage, maintaining the compound at -20 °C or colder is advisable to minimize the rates of all potential degradation reactions.[13]

-

Atmosphere: The vial should be tightly sealed to prevent moisture ingress. For optimal stability, especially for long-term storage, the headspace of the vial can be purged with an inert gas like argon or nitrogen before sealing.[9]

-

Light: Store the compound protected from light, in an amber vial or inside a dark container.[11][13]

-

Desiccation: Store the sealed vial in a desiccator or a container with a desiccant to minimize exposure to humidity, especially in humid environments.[11]

Handling of Lyophilized Powder

-

Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator.[10][13] This prevents condensation of atmospheric moisture onto the cold powder, which can significantly accelerate degradation.[10][13]

-

Weighing: Weigh the desired amount of powder quickly in a clean, dry, and low-humidity environment.

-

Resealing: Tightly reseal the vial immediately after dispensing the material. If the vial was purged with an inert gas, re-purging before resealing is recommended for long-term storage.

-

Aliquoting: For frequent use, it is highly recommended to aliquot the lyophilized powder into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to ambient conditions and temperature fluctuations.[11]

Preparation and Storage of Stock Solutions

-

Solvent Selection: this compound is typically soluble in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The choice of solvent should be compatible with the intended downstream application.

-

Reconstitution: Reconstitute the dipeptide just before use. If a stock solution is necessary, prepare it in a high-quality, anhydrous solvent.

-

Storage of Solutions: The storage of peptides in solution is generally not recommended due to their limited shelf-life.[11] If short-term storage of a stock solution is unavoidable, it should be stored at -20 °C or colder. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[11] The stability in solution is highly dependent on the solvent and the presence of any contaminants that could catalyze degradation.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound over time, a robust stability testing program should be implemented. The following protocols are based on established principles and regulatory guidelines.

Real-Time Stability Study

This study is designed to evaluate the stability of the compound under the recommended long-term storage conditions.

-

Sample Preparation: Aliquot the lyophilized this compound into multiple vials from a single batch.

-

Storage: Store the vials at the recommended long-term storage condition (≤ -10 °C or -20 °C).

-

Testing Timepoints: Analyze the samples at predefined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analytical Methods: At each time point, assess the purity of the sample using a stability-indicating HPLC method (see section 5.3). Monitor for the appearance of new impurity peaks and any change in the peak area of the main component. Also, perform a visual inspection for any changes in appearance.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are performed to identify potential degradation products and pathways, and to establish the stability-indicating nature of the analytical methods.[10][14]

-

Acidic Conditions: Dissolve the compound in a solution of a weak acid (e.g., 0.01 M HCl) and incubate at a controlled temperature (e.g., 40 °C) for a defined period.

-

Basic Conditions: Dissolve the compound in a solution of a weak base (e.g., 0.01 M NaOH) and incubate at a controlled temperature (e.g., 40 °C) for a defined period.

-

Oxidative Conditions: Dissolve the compound in a solution containing a mild oxidizing agent (e.g., 0.1% H₂O₂) and incubate at room temperature.

-

Thermal Stress: Expose the lyophilized powder to elevated temperatures (e.g., 60 °C) for a defined period.

-

Photostability: Expose the lyophilized powder to a controlled light source as per ICH Q1B guidelines.

After exposure to each stress condition, the samples should be analyzed by HPLC-UV and HPLC-MS to identify and characterize any degradation products.

Caption: Workflow for stability testing of this compound.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately assessing the purity of this compound and detecting its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.

-

Column: A C18 column is typically suitable for the separation of protected amino acids and peptides.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (0.1%), is commonly used.

-

Detection: UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm) is recommended for high sensitivity.

-

Method Validation: The analytical method should be validated to demonstrate its ability to separate the main compound from its potential degradation products and process-related impurities. This is where the samples from the forced degradation studies are essential. Capillary electrophoresis (CE) can also be a powerful orthogonal technique for purity assessment and the separation of diastereomers.[15]

Conclusion and Best Practices Summary

The chemical integrity of this compound is critical for its successful application in peptide synthesis and drug development. While this dipeptide derivative is stable when stored and handled correctly, its inherent chemical functionalities present potential liabilities. The primary degradation pathways to consider are hydrolysis of the serine-alanine ester linkage, diketopiperazine formation, and cleavage of the Boc or Fmoc protecting groups.

By implementing the following best practices, researchers can ensure the long-term stability and reliability of this important reagent:

-

Store at or below -10 °C in a dark, dry environment.

-

Always allow the container to equilibrate to room temperature in a desiccator before opening.

-

Minimize exposure to atmospheric moisture and handle the lyophilized powder quickly.

-

Use aliquots for routine use to avoid repeated temperature cycling and exposure of the main stock.

-

Prepare solutions fresh and avoid long-term storage in solution.

-

Employ a validated, stability-indicating HPLC method for quality control and stability monitoring.

By understanding the "why" behind these protocols, scientists can make informed decisions to safeguard the quality of this compound, leading to more reproducible and successful experimental outcomes.

References

-

ResearchGate. Peptide Diastereomers, Separation of | Request PDF. [Link]

- Alsante, K. M., et al. (2014). Forced Degradation: A Practical Guide. In Handbook of Stability Testing in Pharmaceutical Development (pp. 55-99). Springer.

- Wang, W. (2000). Instability, stabilization, and formulation of protein drugs. International Journal of Pharmaceutics, 185(2), 129-188.

-

GenScript. Peptide Storage and Handling Guidelines. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Royal Society of Chemistry. Identification of key active residues and solution conditions that affect peptide-catalyzed ester hydrolysis. [Link]

-

ResearchGate. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. [Link]

-

Verified Peptides. Lyophilized Peptide Storage: Temperature, Humidity, & Light. [Link]

-

ResearchGate. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. [Link]

-

ACS Omega. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. [Link]

-

Royal Society of Chemistry. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. [Link]

-

Merck Millipore. Novabiochem® Enhanced specification Fmoc-amino acids. [Link]

-

Peptides.com. Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. [Link]

-

MDPI. Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. [Link]

-

CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

-

CDN. Computational Analysis of the Peptide Hydrolysis Pathway of Serine Proteases: Novel Reaction Engineering Perspectives. [Link]

-

ACS Pharmacology & Translational Science. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]

-

PMC. Mammalian Esterase Activity: Implications for Peptide Prodrugs. [Link]

-

ResearchGate. Effect of Product Temperature During Primary Drying on the Long-Term Stability of Lyophilized Proteins | Request PDF. [Link]

-

Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]

Sources

- 1. Hydrolysis of serine-containing peptides at neutral pH promoted by [MoO4]2- oxyanion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of key active residues and solution conditions that affect peptide-catalyzed ester hydrolysis - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00977K [pubs.rsc.org]

- 5. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Solid-state chemical stability of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. verifiedpeptides.com [verifiedpeptides.com]

- 10. bachem.com [bachem.com]

- 11. genscript.com [genscript.com]

- 12. verifiedpeptides.com [verifiedpeptides.com]

- 13. 合成肽的处理和储存实验方案 [sigmaaldrich.com]

- 14. phenomenex.com [phenomenex.com]

- 15. researchgate.net [researchgate.net]

Understanding orthogonal protecting groups in peptide chemistry

An In-depth Technical Guide to Orthogonal Protecting Groups in Peptide Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of orthogonal protecting groups, a cornerstone of modern peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles, strategic applications, and technical nuances of these indispensable chemical tools. By understanding the causality behind experimental choices, we aim to equip you with the field-proven insights necessary for the successful synthesis of simple to complex peptides.

The Imperative of Orthogonality in Peptide Synthesis

The synthesis of a peptide with a defined sequence is a step-wise process of forming amide bonds between amino acids. To ensure the fidelity of this sequence and prevent undesirable side reactions, the reactive functional groups of the amino acids—the α-amino group, the α-carboxyl group, and any reactive side chains—must be temporarily masked. This is the role of protecting groups.[1][2]

The concept of orthogonality is central to the strategic use of these protecting groups. Two protecting groups are considered orthogonal if one can be selectively removed under a specific set of conditions without affecting the other.[1] A well-designed orthogonal protection scheme allows for the independent deprotection of the N-terminal α-amino group, the C-terminal carboxyl group (or its solid-phase linker), and various side-chain functionalities. This selective manipulation is the key to constructing complex peptides, including those with cyclic structures, branches, or post-translational modifications.[3]

Dominant Orthogonal Strategies in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble resin support.[][5] This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.[6] The success of SPPS is critically dependent on the chosen orthogonal protecting group strategy.

The Fmoc/tBu Strategy: The Modern Workhorse

The combination of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection is the most widely used strategy in contemporary SPPS.[1][7]

-

α-Amino Protection: The Fmoc group is stable to acidic and mild basic conditions but is readily cleaved by a secondary amine base, typically a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[8] This deprotection proceeds through a β-elimination mechanism.

-

Side-Chain Protection: The reactive side chains of amino acids are protected with groups that are stable to the basic conditions of Fmoc deprotection but are cleaved by strong acids, most commonly trifluoroacetic acid (TFA).[8][9] This stark difference in chemical lability between the Fmoc and tBu-based groups exemplifies a truly orthogonal system.[]

Table 1: Common Side-Chain Protecting Groups in Fmoc/tBu SPPS

| Amino Acid | Side-Chain Functional Group | Protecting Group | Cleavage Condition |

| Asp, Glu | Carboxylic Acid | OtBu (tert-butyl ester) | TFA |

| Lys, Trp | Amine | Boc (tert-butyloxycarbonyl) | TFA |

| Ser, Thr, Tyr | Hydroxyl | tBu (tert-butyl ether) | TFA |

| Cys | Thiol | Trt (Trityl), Acm (Acetamidomethyl) | TFA (Trt), Iodine (Acm) |

| His | Imidazole | Trt (Trityl), Boc | TFA |

| Arg | Guanidinium | Pbf (pentamethyldihydrobenzofuran-sulfonyl) | TFA |

Experimental Protocol: A Standard Fmoc-SPPS Cycle

This protocol outlines the essential steps for one cycle of amino acid addition in manual Fmoc-SPPS.

-

Resin Swelling: The peptide-resin is swelled in DMF for 15-30 minutes in a reaction vessel.

-

Fmoc Deprotection: The DMF is drained, and a solution of 20% piperidine in DMF is added. The mixture is agitated for 5-10 minutes. This step is repeated once.

-

Washing: The piperidine solution is drained, and the resin is thoroughly washed with DMF (5-7 times) to remove all traces of piperidine.

-

Kaiser Test (Optional but Recommended): A small sample of the resin is tested to confirm the presence of a free primary amine, indicating complete Fmoc removal.[6]

-

Amino Acid Coupling: The desired Fmoc-protected amino acid is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.

-

Washing: The coupling solution is drained, and the resin is washed with DMF (3-5 times).

-

The cycle is repeated for the next amino acid in the sequence.

Diagram 1: The Fmoc/tBu Orthogonal Strategy

Caption: Orthogonality in Fmoc/tBu SPPS.

The Boc/Bzl Strategy: The Classic Approach

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy predates the Fmoc/tBu approach and relies on graded acid lability.[1][7]

-

α-Amino Protection: The Boc group is removed with a moderately strong acid, typically neat TFA or TFA in dichloromethane (DCM).[7]

-

Side-Chain Protection: Benzyl-based protecting groups are employed for the side chains. These are stable to the TFA used for Boc removal but are cleaved by a much stronger acid, such as anhydrous hydrogen fluoride (HF).[7]

Due to the hazardous nature of HF, the Boc/Bzl strategy is less common today. However, it remains a valuable tool for the synthesis of certain peptides where the basic conditions of the Fmoc strategy might cause side reactions.[10]

Caption: A typical workflow for synthesizing cyclic peptides on a solid support.

Incorporation of Post-Translational Modifications (PTMs)

Orthogonal protecting groups are crucial for the site-specific incorporation of PTMs like phosphorylation, glycosylation, and lipidation. For instance, to synthesize a phosphopeptide, a protected phosphoserine or phosphotyrosine derivative is incorporated during SPPS. The phosphate group itself is often protected with groups that are removed during the final TFA cleavage.

Conclusion: The Bedrock of Peptide Synthesis

Orthogonal protecting groups provide the essential chemical selectivity required to assemble complex peptide molecules with precision and high yield. The Fmoc/tBu strategy stands as the predominant choice for its mild conditions and robust orthogonality. However, a deep understanding of various orthogonal systems, including the classic Boc/Bzl and specialized protecting groups for specific modifications, is vital for any scientist in the field of peptide research and development. As the demand for more intricate and therapeutically advanced peptides grows, the innovation and strategic application of orthogonal protecting groups will continue to be a driving force in peptide chemistry.

References

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- dos Santos, C. F., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.

-

ResearchGate. (2025). Protecting Groups in Peptide Synthesis | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. Retrieved from [Link]

- Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

-

Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. peptide.com [peptide.com]

An In-Depth Technical Guide to the Strategic Use of Isoacyl Dipeptides in Chemical Peptide Synthesis

Foreword: Navigating the Labyrinth of "Difficult" Peptide Sequences

In the landscape of chemical peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the assembly of amino acid chains should, in principle, be a linear and predictable process. However, researchers frequently encounter sequences, colloquially termed "difficult," that present formidable challenges to this paradigm. These sequences, often rich in hydrophobic residues or possessing a propensity to form stable secondary structures like β-sheets on the solid support, lead to incomplete coupling reactions, poor deprotection kinetics, and significant aggregation. The consequences are stark: low yields, impure products, and arduous, often futile, purification efforts.

This guide delves into a powerful strategic tool to surmount these obstacles: the use of isoacyl dipeptides . By temporarily introducing an ester linkage (a depsipeptide bond) in place of a native amide bond at a serine (Ser) or threonine (Thr) residue, we can fundamentally alter the peptide's conformational properties. This transient modification disrupts the inter-chain hydrogen bonding that underpins aggregation, rendering the peptide more soluble and amenable to both synthesis and purification. The native amide bond is then seamlessly restored in the final step via a spontaneous, pH-triggered intramolecular O-to-N acyl migration.

As a senior application scientist, my objective is not merely to present a protocol but to illuminate the underlying chemical principles and strategic considerations. This guide is structured to provide researchers, scientists, and drug development professionals with the expert insights required to confidently and effectively integrate isoacyl dipeptides into their synthetic workflows, transforming previously intractable targets into accessible molecules.

The Core Principle: Disrupting Aggregation through Backbone Isomerization

The cornerstone of the isoacyl dipeptide strategy lies in a reversible isomerization of the peptide backbone. Instead of the conventional amide (N-acyl) bond between an amino acid (Xaa) and a Ser or Thr residue, an ester (O-acyl) linkage is formed with the side-chain hydroxyl group of the Ser/Thr.[1][2] This creates a depsipeptide, an isomer of the native peptide, with profoundly different physicochemical properties.

The primary advantage stems from the disruption of the regular hydrogen bonding patterns that stabilize secondary structures like β-sheets, which are a major cause of on-resin aggregation during SPPS.[1][2] By introducing a "kink" in the backbone, the peptide chains are less able to align and aggregate, leading to:

-

Enhanced Solubility: The isoacyl form of a peptide is often significantly more soluble in aqueous and organic solvents compared to its native, aggregation-prone counterpart. This is particularly advantageous during the purification of the crude peptide by High-Performance Liquid Chromatography (HPLC).[1][2]

-

Improved Synthetic Efficiency: By minimizing on-resin aggregation, coupling and deprotection steps can proceed more efficiently, leading to higher crude product purity and overall yield.

The native peptide bond is subsequently and efficiently reformed through a spontaneous O-to-N intramolecular acyl migration reaction upon shifting the pH to neutral or slightly basic conditions (typically pH ≥ 7.4).[1][2] This elegant chemical transformation is the key to the traceless nature of this powerful synthetic tool.

Figure 1: Logical workflow illustrating how the isoacyl dipeptide strategy mitigates the core challenges of difficult peptide synthesis.

The Synthetic Workhorse: Pre-formed Isoacyl Dipeptide Building Blocks

While it is possible to form the isoacyl linkage on the solid-phase resin, this approach is fraught with challenges, most notably a significant risk of racemization at the acylating amino acid.[1] Consequently, the field has universally adopted the use of pre-formed, protected isoacyl dipeptide building blocks, which are synthesized and purified in solution-phase. This strategy ensures high optical purity and provides a reliable, plug-and-play component for SPPS.

The most common structure for these building blocks is Boc-Ser/Thr(Fmoc-Xaa)-OH , where:

-

Boc (tert-Butoxycarbonyl): Protects the N-terminus of the Ser or Thr residue.

-

Fmoc (9-Fluorenylmethyloxycarbonyl): Protects the N-terminus of the acylating amino acid (Xaa).

-

-OH: The free carboxyl group of the Ser/Thr residue is used for coupling to the growing peptide chain on the resin.

This orthogonal protection scheme is fully compatible with standard Fmoc-based SPPS protocols.

Experimental Protocol: Solution-Phase Synthesis of Boc-Ser(Fmoc-Ala)-OH

This protocol provides a representative, field-proven method for the synthesis of a common isoacyl dipeptide building block.

Materials:

-

Boc-Ser-OH

-

Fmoc-Ala-OH

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

1 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Boc-Ser-OH (1.0 eq) and Fmoc-Ala-OH (1.05 eq) in anhydrous DCM (approx. 10 mL per gram of Boc-Ser-OH).

-

Catalyst Addition: Add DMAP (0.1 eq) to the solution.

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

Coupling: Slowly add DIC (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up - Filtration: The reaction mixture will contain a white precipitate of diisopropylurea (DIU). Filter the mixture through a sintered glass funnel or a pad of Celite to remove the DIU, and wash the filter cake with a small amount of DCM.

-

Work-up - Extraction: Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 1 N HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x). Causality: The acid wash removes residual DMAP and any unreacted DIC. The bicarbonate wash removes unreacted Fmoc-Ala-OH.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a foam or oil.

-

Purification:

-

The crude product can often be purified by precipitation. Dissolve the crude material in a minimal amount of a suitable solvent (e.g., diethyl ether or DCM) and precipitate by adding a non-polar solvent like hexanes.

-

Alternatively, for higher purity, perform flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

-

Final Product: After purification and drying under high vacuum, the this compound is typically obtained as a white, amorphous solid.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, LC-MS, and HPLC. The absence of diastereomers, confirmed by NMR and chiral HPLC if necessary, validates the minimal racemization of the process.

The Key Transformation: The O-to-N Acyl Migration

The utility of isoacyl dipeptides hinges on the efficient and clean conversion of the depsipeptide ester bond back to the native amide bond. This occurs via a spontaneous O-to-N intramolecular acyl migration.

Mechanism of Action

The reaction is highly pH-dependent. Under acidic conditions (e.g., during TFA cleavage from the resin and HPLC purification), the α-amino group of the Ser/Thr residue is protonated, rendering it non-nucleophilic. This effectively "locks" the peptide in its isoacyl form, making it stable for purification and storage.[1][2]

Upon raising the pH to neutral or basic levels (typically pH > 7.0), the α-amino group is deprotonated. It can then act as an intramolecular nucleophile, attacking the carbonyl carbon of the ester. This proceeds through a five-membered tetrahedral intermediate, which then collapses to form the thermodynamically more stable amide bond.

Figure 2: Mechanism of the pH-triggered O-to-N intramolecular acyl migration. Note: As I cannot generate images, this DOT script is a template. A proper diagram would show the chemical structures.

The kinetics of this migration are generally rapid, with half-lives on the order of minutes at physiological pH (7.4), ensuring a swift and complete conversion to the desired native peptide.

Practical Workflow for O-to-N Acyl Migration

-

Purification: Purify the crude depsipeptide (obtained after cleavage from the resin) by preparative RP-HPLC under standard acidic conditions (e.g., using a water/acetonitrile gradient with 0.1% TFA).

-

Lyophilization: Lyophilize the pure fractions to obtain the depsipeptide as a TFA salt.

-

Migration: Dissolve the lyophilized depsipeptide in a suitable buffer at pH 7.4-8.5 (e.g., phosphate-buffered saline (PBS) or ammonium bicarbonate). The concentration should be kept low to avoid aggregation of the final native peptide as it forms.

-

Monitoring: Monitor the conversion by analytical RP-HPLC. The native peptide will typically have a different retention time than the isoacyl precursor. The reaction is usually complete within 1-2 hours at room temperature.

-

Final Isolation: Once the migration is complete, the native peptide can be used directly in solution or lyophilized from the buffer to obtain the final product.

Data-Driven Evidence: A Case Study

The true measure of a synthetic strategy is its impact on tangible outcomes. The synthesis of the Alzheimer's disease-related amyloid-beta peptide (Aβ) 1-42 is a classic example of a "difficult" synthesis due to its extreme hydrophobicity and propensity to aggregate.

A study by Sohma et al. demonstrated the profound impact of the O-acyl isopeptide method on this challenging target.[3]

| Parameter | Standard Fmoc-SPPS of Aβ1-42 | O-Acyl Isopeptide Method |

| Crude Product | Highly aggregated, poor solubility | Readily soluble in HPLC mobile phase |

| Purification | Difficult, broad peaks on HPLC | Straightforward, sharp peak on HPLC |

| Overall Isolated Yield | ~7% | ~34% |

Table 1: Comparative data on the synthesis of Aβ1-42 using a standard approach versus the O-acyl isopeptide method. Data synthesized from Sohma et al., J. Pept. Sci., 2005.[3]

This five-fold increase in isolated yield underscores the transformative potential of this technique. The improved solubility of the iso-Aβ1-42 intermediate was the critical factor enabling efficient purification and leading to a vastly superior outcome.

Strategic Considerations and Field-Proven Insights

When to Use Isoacyl Dipeptides

-

Hydrophobic Sequences: Introduce an isoacyl dipeptide at the N-terminal side of a long, hydrophobic stretch of amino acids.

-

Predicted Aggregation: When sequence analysis predicts a high propensity for β-sheet formation.

-

Empirical Difficulty: When a standard synthesis has failed or produced unacceptably low yields.

Placement Guidelines

-

Position the isoacyl dipeptide strategically within the sequence. A common practice is to place it approximately every 10-15 residues in long, difficult sequences.

-

Avoid placing the isoacyl dipeptide too close to the C-terminus (maintain a spacer of at least 5-6 residues).[1]

-

Ensure adequate spacing (at least 5-6 residues) between an isoacyl dipeptide and other structure-disrupting elements like proline or pseudoproline dipeptides.[1]

Comparison with Pseudoproline Dipeptides

Pseudoproline dipeptides are another powerful tool for disrupting aggregation. They introduce a temporary oxazolidine ring, which also induces a "kink" in the peptide backbone.

| Feature | Isoacyl Dipeptides | Pseudoproline Dipeptides |

| Mechanism | Backbone isomerization (Ester bond) | Side-chain cyclization (Oxazolidine) |

| Cleavage Product | Depsipeptide (soluble intermediate) | Native peptide |

| Key Advantage | Post-cleavage solubility. The purified intermediate is highly soluble, simplifying handling and purification. | Simplicity. The native peptide is obtained directly after cleavage, eliminating the need for a separate acyl migration step. |

| Primary Limitation | Requires an additional pH adjustment step to generate the native peptide. | The solubility benefit is lost upon cleavage, which can lead to aggregation and precipitation of the crude native peptide.[2] |

Expert Insight: The choice between isoacyl and pseudoproline dipeptides depends on the specific bottleneck. If on-resin aggregation is the primary issue and the final peptide is reasonably soluble, pseudoprolines may be sufficient. However, if the native peptide itself is known to be highly insoluble and difficult to purify (like Aβ1-42), the post-cleavage solubility advantage of the isoacyl dipeptide method is unparalleled.

Potential Pitfalls and Mitigation Strategies

-

Racemization: As mentioned, on-resin esterification carries a high risk of racemization. Mitigation: Exclusively use pre-formed, solution-phase synthesized isoacyl dipeptide building blocks.[1]

-

Diketopiperazine Formation: During SPPS, the dipeptidyl-resin is susceptible to cyclization to form a diketopiperazine, cleaving the peptide from the resin. This is more prevalent with certain sequences. Mitigation: Using 2-chlorotrityl chloride resin can sterically hinder this side reaction.

-

Incomplete O-to-N Migration: While rare, very sterically hindered sequences or improper pH control could lead to incomplete conversion. Mitigation: Ensure the pH of the buffer is adequately maintained (pH 7.4-8.5) and monitor the reaction to completion by HPLC.

Characterization of Isoacyl Dipeptides and Peptides

Rigorous characterization is essential to validate the synthesis at each stage.

-

HPLC: The primary tool for assessing purity and monitoring the O-to-N acyl migration. The isoacyl peptide and the native peptide will have distinct retention times.

-

Mass Spectrometry (ESI-MS): Used to confirm the correct mass of the isoacyl dipeptide building block and the final native peptide. The isoacyl peptide will have the same mass as the native peptide, as they are isomers.

-

NMR Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the synthesized isoacyl dipeptide building blocks. The chemical shifts of the α-protons and carbonyl carbons will differ significantly between the ester and amide linkages, providing unambiguous proof of structure.

Conclusion: A Strategic Imperative for Modern Peptide Synthesis

The isoacyl dipeptide method is more than a mere technical trick; it is a strategic paradigm shift for approaching the synthesis of challenging peptides. By embracing a temporary, controlled modification of the peptide backbone, researchers can circumvent the fundamental problem of aggregation that has long plagued the field. The ability to produce a highly soluble, purifiable intermediate that can be cleanly converted to the native target peptide provides a robust and reliable pathway to success where other methods fail. For professionals in drug discovery and development, mastering this technique unlocks access to a wider range of complex and therapeutically relevant peptides, accelerating the pace of innovation and discovery.

References

-

Aapptec, LLC. "Isoacyl Dipeptides Peptide synthesis building blocks." Aapptec.com, 2019. [Link]

-

Sohma, Y., et al. "The 'O-acyl isopeptide method' for the synthesis of difficult sequence-containing peptides: application to the synthesis of Alzheimer's disease-related amyloid beta peptide (Abeta) 1-42." Journal of Peptide Science, vol. 11, no. 6, 2005, pp. 441-51. [Link]

-

Sohma, Y., et al. "Development of O-acyl isopeptide method." Biopolymers, vol. 88, no. 2, 2007, pp. 253-62. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Boc-Ser(Fmoc-Ala)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for Boc-Ser(Fmoc-Ala)-OH, a crucial depsipeptide building block utilized in advanced peptide synthesis and drug development.[1] The synthesis of this molecule, which features an ester linkage between the side chain of serine and the carboxyl group of alanine, presents unique challenges related to selective protection and coupling. This document details a field-proven, three-stage strategy encompassing: 1) initial protection of the serine carboxyl group, 2) carbodiimide-mediated esterification of the serine side-chain hydroxyl group with Fmoc-Ala-OH, and 3) selective deprotection to yield the final product. We will explore the underlying chemical mechanisms, provide detailed experimental protocols, and discuss critical process parameters and troubleshooting strategies to ensure high yield and purity. This guide is intended to equip researchers with the necessary expertise to confidently execute and optimize this synthesis.

Introduction: Significance and Strategy

The Role of this compound in Peptide Chemistry

This compound is a specialized amino acid derivative that plays a pivotal role in the synthesis of complex peptides and depsipeptides.[1] Depsipeptides are a class of molecules containing both amide and ester bonds in their backbone and are found in numerous natural products with significant biological activity.[2][3] The structure of this compound is unique in that it pre-forms an ester bond on the side chain of serine, allowing for its incorporation into a growing peptide chain using standard synthesis methodologies.

The key to its utility lies in the orthogonal protection scheme .[4][] The N-terminus of serine is protected by a tert-butyloxycarbonyl (Boc) group, which is labile to moderate acidic conditions (e.g., trifluoroacetic acid, TFA).[4][] The N-terminus of the ester-linked alanine is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is stable to acid but readily cleaved by mild bases like piperidine.[][][7] This orthogonality allows for the selective deprotection of either the Boc or Fmoc group at different stages of a larger synthesis, enabling the construction of branched, cyclic, or otherwise modified peptides with high precision.[4][][7]

Overview of the Synthetic Strategy

The synthesis of a depsipeptide like this compound is not as straightforward as a standard peptide bond formation due to the lower nucleophilicity of the serine hydroxyl group compared to an amino group. The core challenge is to form the ester bond efficiently without undesirable side reactions. Our proposed pathway is a logical three-step solution-phase synthesis designed for high purity and scalability.

-

Protection of Boc-Serine: The carboxylic acid of the starting material, Boc-Ser-OH, must first be protected to prevent it from reacting during the subsequent esterification step. A benzyl ester (OBn) is an excellent choice due to its stability and ease of removal via hydrogenolysis.

-

Side-Chain Esterification: The key bond-forming step. The hydroxyl side chain of Boc-Ser-OBn is coupled with the carboxyl group of Fmoc-Ala-OH. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as the catalyst, is a mild and highly effective method for this transformation.[8][9][10]

-

Selective Deprotection: The final step involves the removal of the benzyl ester from the serine C-terminus to liberate the free carboxylic acid. Catalytic hydrogenation is the method of choice as it selectively cleaves the benzyl ester without affecting the acid-labile Boc group or the base-labile Fmoc group.

This strategic approach ensures that each reaction step is selective and that the orthogonal protecting groups remain intact until the final product is achieved.

Synthetic Pathway and Mechanism

Overall Synthetic Scheme

Caption: High-level workflow for the synthesis of this compound.

Step 2: Mechanism of DCC/DMAP-Mediated Esterification

The core of this synthesis is the Steglich esterification.[9] This reaction is highly efficient for forming esters, particularly with sterically hindered alcohols, due to the specific roles of DCC and DMAP.[8][10]

-

Activation of Carboxylic Acid: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid of Fmoc-Ala-OH. The carboxylate oxygen attacks one of the carbodiimide carbons, and following a proton transfer, forms a highly reactive O-acylisourea intermediate.[8]

-

Role of DMAP as Acyl-Transfer Catalyst: While the alcohol (serine side chain) could, in principle, attack the O-acylisourea directly, this reaction is often slow. 4-Dimethylaminopyridine (DMAP) acts as a superior nucleophile.[8] It attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate. This species is highly electrophilic and not prone to the rearrangement side reactions that can plague O-acylisoureas.[9]

-

Nucleophilic Attack and Ester Formation: The hydroxyl group of the protected Boc-Ser-OBn attacks the activated acylpyridinium intermediate. This forms the desired ester bond and regenerates the DMAP catalyst.

-

Byproduct Formation: The protonated DCC byproduct is eliminated as dicyclohexylurea (DCU), an insoluble solid that can be easily removed by filtration.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26893K [pubs.rsc.org]

- 3. Biosynthesis of depsipeptides, or Depsi: The peptides with varied generations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 7. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. Steglich esterification - Wikipedia [en.wikipedia.org]

- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Efficient Coupling of Boc-Ser(Fmoc-Ala)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of complex dipeptide building blocks is a cornerstone of modern peptide and protein engineering, enabling the synthesis of molecules with unique structural and functional properties. Among these, Boc-Ser(Fmoc-Ala)-OH stands out as a versatile reagent for introducing a key serine-alanine motif with orthogonal protection. This allows for selective deprotection and modification, crucial for the development of sophisticated therapeutic peptides and research probes.[1]

This guide provides a comprehensive overview of the theoretical and practical considerations for the efficient coupling of this compound in Solid-Phase Peptide Synthesis (SPPS). We will delve into the mechanistic rationale behind protocol choices, offer detailed step-by-step procedures, and address potential challenges to ensure high-yield, high-purity synthesis.

The Strategic Advantage of this compound: A Tale of Orthogonality

The power of this compound lies in its dual-protection scheme, which embodies the principle of orthogonality in peptide synthesis.[2][3] The N-terminal Boc (tert-butyloxycarbonyl) group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the side-chain Fmoc (9-fluorenylmethoxycarbonyl) group on the alanine residue is base-labile, cleaved by reagents such as piperidine.[4][5] This elegant design permits the selective unmasking of the alanine's amino group for subsequent chain elongation or modification, while the serine's N-terminus remains protected.

This orthogonality is fundamental when constructing branched, cyclic, or otherwise modified peptides where precise control over reactive sites is paramount.

Overcoming the Challenge: Steric Hindrance in Coupling

This compound presents a significant steric challenge during the coupling reaction. The bulky Boc and Fmoc protecting groups, combined with the dipeptide structure, can hinder the approach of the activated carboxyl group to the free amine on the resin-bound peptide. This can lead to incomplete coupling, resulting in deletion sequences and challenging purifications.[6] Therefore, standard coupling protocols often require optimization to drive the reaction to completion.

Strategies to overcome this steric hindrance include the use of potent activating reagents, optimized solvent systems, and potentially longer reaction times or elevated temperatures.[7]

Recommended Coupling Reagents and Conditions

The choice of coupling reagent is critical for achieving high efficiency when working with sterically hindered building blocks like this compound.

High-Potency Activating Reagents

Standard carbodiimide reagents such as DCC or DIC alone may prove insufficient.[7] The use of uronium/aminium or phosphonium salt-based coupling reagents is strongly recommended. These reagents form highly reactive intermediates that can overcome the steric barrier.[8][9]

| Coupling Reagent | Class | Key Advantages |

| HATU | Uronium Salt | High reactivity, low racemization, particularly effective for hindered couplings. |

| HBTU | Uronium Salt | A widely used and effective coupling reagent, often a good first choice. |

| COMU | Uronium Salt | High coupling efficiency, improved safety profile (non-explosive byproducts), and good solubility.[10] |

| PyBOP | Phosphonium Salt | Powerful activating agent, particularly useful for difficult sequences. |

Essential Additives for Racemization Suppression

Serine derivatives are susceptible to racemization during activation.[11] To mitigate this risk, the inclusion of an additive such as Oxyma Pure or HOBt is crucial. These additives suppress racemization by forming less reactive, but still efficient, active esters.[9][12]

The Role of the Base and Solvent

A non-nucleophilic tertiary amine is required to facilitate the coupling reaction. N,N-Diisopropylethylamine (DIPEA) is commonly used.[9] However, for particularly sensitive sequences where racemization is a major concern, the use of a weaker base like 2,4,6-collidine is advisable.[9]

The choice of solvent is also critical for ensuring proper solvation of the growing peptide chain and reagents. N-Methyl-2-pyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help to disrupt peptide aggregation and improve coupling efficiency.[7][13]

Detailed Experimental Protocol: Coupling of this compound

This protocol is designed for a standard manual or automated solid-phase peptide synthesis. Adjustments may be necessary based on the specific peptide sequence and resin.

Materials

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

Coupling Reagent (e.g., HATU)

-

Additive (e.g., Oxyma Pure)

-

Base (e.g., DIPEA or 2,4,6-collidine)

-

Solvent (e.g., NMP or DMF)

-

Washing Solvents (DMF, DCM, MeOH)

-

Kaiser Test Kit or other method for monitoring coupling completion

Step-by-Step Coupling Procedure

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed (confirmed by a negative Kaiser test).[14]

-

Wash the resin thoroughly with DMF (3 x 1 min) to remove any residual piperidine.

-

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in NMP.

-

Add the coupling reagent (e.g., HATU, 3-5 equivalents) and the additive (e.g., Oxyma Pure, 3-5 equivalents) to the solution.

-

Briefly agitate to dissolve the reagents.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.

-

Allow the pre-activation to proceed for 1-5 minutes at room temperature.[7]

-

-

Coupling Reaction:

-

Add the activated this compound solution to the resin-containing reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, this time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 35-40°C), though this should be done with caution to minimize racemization.[7][15]

-

-

Monitoring the Coupling Reaction:

-

After the initial coupling time, take a small sample of the resin and perform a Kaiser test.